[Methyl(phenyl)phosphoryl]hydrazine
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Overview
Description
[Methyl(phenyl)phosphoryl]hydrazine is an organophosphorus compound with the molecular formula C7H11N2OP. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoryl group attached to a hydrazine moiety, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(phenyl)phosphoryl]hydrazine typically involves the reaction of phenylphosphonic dichloride with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(O)Cl}_2 + \text{CH}_3\text{NHNH}_2 \rightarrow \text{PhP(O)(NHNHCH}_3\text{)} + 2\text{HCl} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
[Methyl(phenyl)phosphoryl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different hydrazine derivatives.
Substitution: The phosphoryl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phosphoryl compounds.
Scientific Research Applications
[Methyl(phenyl)phosphoryl]hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Methyl(phenyl)phosphoryl]hydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylhydrazine: Similar structure but lacks the phosphoryl group.
Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety but lacks the methyl and phosphoryl groups.
Methylhydrazine: Contains a methyl group attached to a hydrazine moiety but lacks the phenyl and phosphoryl groups.
Uniqueness
[Methyl(phenyl)phosphoryl]hydrazine is unique due to the presence of both a phosphoryl group and a hydrazine moiety in its structure. This combination imparts distinct reactivity and functionality, making it valuable for various applications in research and industry.
Biological Activity
[Methyl(phenyl)phosphoryl]hydrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects, supported by case studies and research findings.
This compound, with the chemical formula C7H11N2OP, is characterized by its unique structure that includes a phosphoryl group attached to a hydrazine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound derivatives. A series of related compounds demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) indicating strong antimicrobial efficacy.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | E. coli | 15 |
2 | S. aureus | 10 |
3 | B. subtilis | 20 |
These findings suggest that modifications in the substituents on the hydrazine core can enhance antimicrobial activity, potentially through mechanisms involving membrane disruption or enzyme inhibition in microbial cells .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited notable scavenging abilities, which were attributed to its ability to donate electrons and stabilize free radicals.
Assay Type | IC50 (µM) |
---|---|
DPPH | 45 |
ABTS | 30 |
The electron-donating nature of the methyl group enhances the radical scavenging efficiency, making it a candidate for further exploration in antioxidant therapies .
Toxicological Profile
While exploring its biological activities, it is crucial to consider the toxicological aspects of this compound. Hydrazines are known for their hepatotoxic effects, which can manifest as liver damage upon exposure. Case studies indicate that exposure to hydrazine compounds can lead to severe respiratory issues and liver necrosis in laboratory animals .
Case Study Insights
In a notable case study involving occupational exposure to hydrazine derivatives, workers reported symptoms ranging from respiratory distress to liver dysfunction. Histopathological examinations revealed focal necrosis and cell degeneration in liver tissues, underscoring the need for caution in handling these compounds .
Computational Studies
Computational modeling has been employed to predict the binding interactions of this compound with various biological targets. Molecular docking studies indicated strong interactions with key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in enzyme inhibition .
Properties
CAS No. |
6779-71-1 |
---|---|
Molecular Formula |
C7H11N2OP |
Molecular Weight |
170.15 g/mol |
IUPAC Name |
[methyl(phenyl)phosphoryl]hydrazine |
InChI |
InChI=1S/C7H11N2OP/c1-11(10,9-8)7-5-3-2-4-6-7/h2-6H,8H2,1H3,(H,9,10) |
InChI Key |
QKLBGPAESFMKGB-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)NN |
Origin of Product |
United States |
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